Allyl butyl ether

Catalog No.
S662398
CAS No.
3739-64-8
M.F
C7H14O
M. Wt
114.19 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allyl butyl ether

CAS Number

3739-64-8

Product Name

Allyl butyl ether

IUPAC Name

1-prop-2-enoxybutane

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

InChI

InChI=1S/C7H14O/c1-3-5-7-8-6-4-2/h4H,2-3,5-7H2,1H3

InChI Key

IBTLFDCPAJLATQ-UHFFFAOYSA-N

SMILES

CCCCOCC=C

Canonical SMILES

CCCCOCC=C

Flame Retardants and Environmental Impact

Specific Scientific Field:

Environmental science and toxicology.

Summary of the Application:

ABE is a precursor to tetrabromobisphenol A bis(allyl ether) (TBBPA-BAE), a brominated flame retardant.

Results and Outcomes:

ABE's origin is primarily through industrial synthesis. While its natural occurrence is not well documented, it can potentially be formed through the breakdown of natural allyl-containing compounds. There is limited research on its specific significance in scientific research, but its properties suggest potential applications as a solvent or intermediate in organic synthesis [].


Molecular Structure Analysis

The key feature of ABE's structure is the ether functional group (C-O-C). This group connects an allyl group (CH2=CH-CH2-) with a butyl group (CH3CH2CH2CH2-). The double bond in the allyl group creates an unsaturated carbon chain, potentially influencing its reactivity [].


Chemical Reactions Analysis

  • Synthesis: ABE can be synthesized through the Williamson ether synthesis, where allyl alcohol (CH2=CH-CH2-OH) reacts with 1-butanol (CH3CH2CH2CH2-OH) in the presence of a strong acid catalyst.

CH2=CH-CH2-OH + CH3CH2CH2CH2-OH -> CH2=CH-CH2-O-CH2CH2CH2CH3 + H2O (Eq. 1)

  • Hydrolysis: Under acidic or basic conditions, ABE can undergo hydrolysis, breaking the ether bond and forming allyl alcohol and 1-butanol.

CH2=CH-CH2-O-CH2CH2CH2CH3 + H2O -> CH2=CH-CH2-OH + CH3CH2CH2CH2-OH (Eq. 2)


Physical And Chemical Properties Analysis

  • Melting Point: Not available in public sources.
  • Boiling Point: Approximately 120 °C [].
  • Solubility: Soluble in organic solvents like ethanol, ether, and acetone [].
  • Specific Gravity: Around 0.79 [].
  • Flash Point: Around 14 °C []. This indicates high flammability.

There is no current research available on a specific mechanism of action for ABE.

  • Flammability: ABE has a low flash point, making it highly flammable and posing a fire hazard [].
  • Toxicity: Data on the specific toxicity of ABE is limited. However, its allyl group might raise concerns, as allyl alcohol is known to be a skin irritant and sensitizer [].

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (90.7%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

3739-64-8

Wikipedia

1-(Allyloxy)butane

Dates

Modify: 2023-08-15

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